
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, dihydrochloride, monohydrate, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, dihydrochloride, monohydrate, trans- is a complex organic compound with potential applications in various scientific fields. This compound features a carbamic acid ester functional group, a hexyloxyphenyl moiety, and a piperazinylmethylcyclohexyl ester, making it a unique molecule with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-(hexyloxy)phenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, dihydrochloride, monohydrate, trans- typically involves multiple steps:
Formation of the Hexyloxyphenyl Intermediate: This step involves the reaction of phenol with hexyl bromide in the presence of a base such as potassium carbonate to form 2-(hexyloxy)phenol.
Synthesis of the Piperazinylmethylcyclohexyl Intermediate: This step involves the reaction of cyclohexylamine with formaldehyde and 4-methylpiperazine to form 2-((4-methyl-1-piperazinyl)methyl)cyclohexylamine.
Esterification: The final step involves the reaction of the hexyloxyphenyl intermediate with the piperazinylmethylcyclohexyl intermediate in the presence of a carbamoyl chloride to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, dihydrochloride, monohydrate, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, dihydrochloride, monohydrate, trans- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of Carbamic acid, (2-(hexyloxy)phenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, dihydrochloride, monohydrate, trans- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (2-(hexyloxy)phenyl)-, (1R)-1-(methoxymethyl)-2-(4-methyl-1-piperazinyl)ethyl ester
- Carbamic acid, [2-(hexyloxy)phenyl]-, 2-[(4-methyl-1-piperazinyl)methyl]cyclohexyl ester, dihydrochloride, trans- (9CI)
Uniqueness
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, dihydrochloride, monohydrate, trans- stands out due to its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
130533-76-5 |
|---|---|
Molekularformel |
C25H43Cl2N3O3 |
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
[(1R,2S)-2-[(4-methylpiperazin-1-yl)methyl]cyclohexyl] N-(2-hexoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C25H41N3O3.2ClH/c1-3-4-5-10-19-30-24-14-9-7-12-22(24)26-25(29)31-23-13-8-6-11-21(23)20-28-17-15-27(2)16-18-28;;/h7,9,12,14,21,23H,3-6,8,10-11,13,15-20H2,1-2H3,(H,26,29);2*1H/t21-,23+;;/m0../s1 |
InChI-Schlüssel |
VSWKMMQHIVMSKS-WEYMJNKBSA-N |
Isomerische SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)O[C@@H]2CCCC[C@H]2CN3CCN(CC3)C.Cl.Cl |
Kanonische SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC2CCCCC2CN3CCN(CC3)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


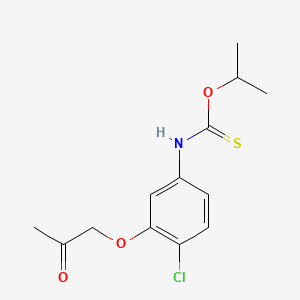
![disodium;4-[[(E)-3-carboxylatoprop-2-enoyl]amino]benzoate;styrene](/img/structure/B12772666.png)


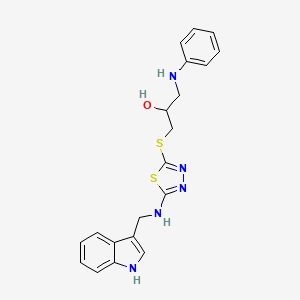
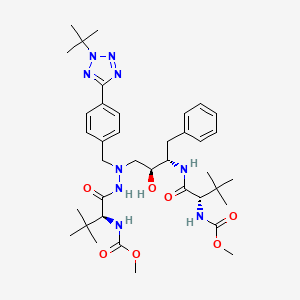

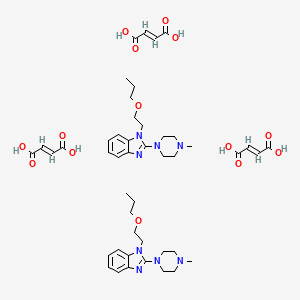

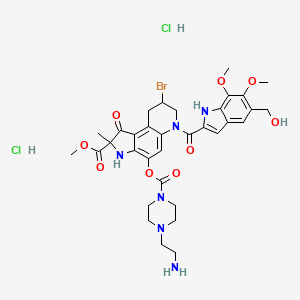
![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12772703.png)

![(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12772719.png)

